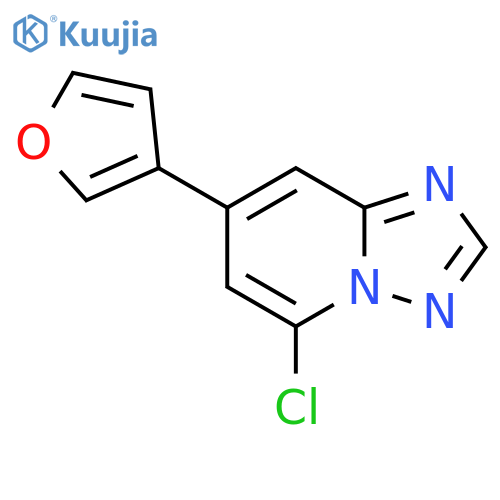

Cas no 2137576-62-4 (5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine)

5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine

- 2137576-62-4

- 5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

- EN300-1078311

-

- インチ: 1S/C10H6ClN3O/c11-9-3-8(7-1-2-15-5-7)4-10-12-6-13-14(9)10/h1-6H

- InChIKey: UINXSGJPFAOAJP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C2=COC=C2)=CC2=NC=NN21

計算された属性

- せいみつぶんしりょう: 219.0199395g/mol

- どういたいしつりょう: 219.0199395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 43.3Ų

5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1078311-1.0g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1078311-10g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 10g |

$3131.0 | 2023-10-28 | |

| Enamine | EN300-1078311-0.5g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 0.5g |

$699.0 | 2023-10-28 | |

| Enamine | EN300-1078311-10.0g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1078311-0.25g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 0.25g |

$670.0 | 2023-10-28 | |

| Enamine | EN300-1078311-0.05g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 0.05g |

$612.0 | 2023-10-28 | |

| Enamine | EN300-1078311-0.1g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 0.1g |

$640.0 | 2023-10-28 | |

| Enamine | EN300-1078311-5.0g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1078311-2.5g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 2.5g |

$1428.0 | 2023-10-28 | |

| Enamine | EN300-1078311-5g |

5-chloro-7-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137576-62-4 | 95% | 5g |

$2110.0 | 2023-10-28 |

5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine 関連文献

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridineに関する追加情報

Professional Introduction to 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine (CAS No. 2137576-62-4)

The compound 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine (CAS No. 2137576-62-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate fused ring system comprising a triazolopyridine core and a chloro-substituted furan moiety, has garnered attention due to its structural complexity and functional diversity. The presence of multiple nitrogen atoms in its structure not only enhances its electronic properties but also opens up avenues for diverse interactions with biological targets.

In recent years, the exploration of triazolopyridine derivatives has been a focal point in medicinal chemistry, owing to their demonstrated efficacy in modulating various biological pathways. The specific substitution pattern in 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine imparts unique pharmacokinetic and pharmacodynamic properties that make it a promising candidate for further investigation. The chloro group at the 5-position and the furan ring at the 7-position contribute to its lipophilicity and binding affinity, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The triazolopyridine core is known to exhibit significant bioactivity across multiple therapeutic domains, including anti-inflammatory, antiviral, and anticancer applications. The furan moiety, on the other hand, has been extensively studied for its ability to enhance metabolic stability and bioavailability upon incorporation into drug molecules. This combination of structural features makes 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling studies on 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine have revealed promising interactions with enzymes and receptors relevant to several diseases. For instance, preliminary docking simulations suggest that this compound may bind effectively to enzymes involved in metabolic pathways associated with neurodegenerative disorders. These findings align with the growing interest in developing small-molecule modulators for conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine involves a multi-step process that highlights the synthetic ingenuity required to construct such complex molecules. Key steps include cyclization reactions to form the triazolopyridine core followed by functionalization at the 5-position with a chloro group. The introduction of the furan ring at the 7-position typically involves nucleophilic substitution or condensation reactions with appropriate precursors. These synthetic strategies are not only elegant but also scalable for industrial production if optimized further.

From a regulatory perspective, compounds like 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Current research is focused on evaluating its pharmacokinetic profile through preclinical studies involving animal models. These studies aim to assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). Preliminary data suggest that this compound exhibits favorable ADME properties with moderate solubility and low toxicity profiles.

The role of heterocyclic compounds in drug discovery cannot be overstated. They form the backbone of numerous FDA-approved drugs due to their ability to interact selectively with biological targets. The unique electronic properties conferred by nitrogen-containing heterocycles make them particularly useful in designing molecules with high affinity and selectivity. In this context, 5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine stands out as a promising candidate that embodies these principles.

Future directions in the study of this compound include exploring its potential as an antitumor agent. Preliminary cell-based assays have shown that derivatives of this molecule can inhibit proliferation in certain cancer cell lines by targeting key signaling pathways involved in tumor growth and survival. Further investigation into its mechanism of action could pave the way for novel therapeutic strategies against cancer.

Additionally, 5-chloro-7-(furan-3-y l)-1H-pyrazole[3',4':6',7']pyrido[1',2':1]pyrimidine has been investigated for its antimicrobial properties against resistant bacterial strains. The combination of triazolopyridine and furan moieties provides a structural framework that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Such findings are particularly relevant given the growing crisis of antibiotic resistance worldwide.

The development of new synthetic methodologies is another area where this compound contributes significantly. The ability to efficiently construct complex heterocycles like 5-chloro -7-(furan -3 -y l)- 1 , 2 , 4 tri az ol o - 1 , 5 -a py rid ine using modular synthetic approaches has implications beyond drug discovery alone. It advances our understanding of organic synthesis techniques and opens up new possibilities for creating functionally diverse libraries of molecules for various applications.

In conclusion, 5-chloro -7 -( fura n -3 -y l ) - 1 , 2 , 4 tri az o lo - 1 , 5 -a py rid ine (CAS No .2137576 -62 -4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics . Its unique scaffold , characterized by fused rings containing nitrogen atoms, offers multiple opportunities for interaction with biological targets . Ongoing research continues to uncover new potential applications for this compound across different therapeutic areas . As our understanding deepens , so too does our appreciation for how such molecules contribute not only to treating diseases but also advancing chemical science itself .

2137576-62-4 (5-chloro-7-(furan-3-yl)-1,2,4triazolo1,5-apyridine) 関連製品

- 1807033-94-8(Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate)

- 2168453-94-7(tert-butyl N-3-(fluorosulfonyl)-2,2-dimethylpropylcarbamate)

- 289718-16-7(2-(3,4-Dimethylphenoxy)benzaldehyde)

- 1443343-14-3(2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)

- 1804880-09-8(Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate)

- 1402089-66-0(1-Nitro-2-2-(4-chlorophenyl)vinyl-4-(pentafluorosulfanyl)benzene)

- 405-18-5(2-phenylethene-1-sulfonyl fluoride)

- 1315365-40-2(tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate)

- 2694747-55-0(tert-butyl N-(2-chloro-3-fluorophenyl)methylcarbamate)

- 1805175-60-3(Methyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-5-acetate)